molecular formula C17H11Cl2NO B5704486 2,3-dichloro-N-naphthalen-2-ylbenzamide

2,3-dichloro-N-naphthalen-2-ylbenzamide

Cat. No.: B5704486
M. Wt: 316.2 g/mol
InChI Key: WNDLCZQQURTZPG-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-naphthalen-2-ylbenzamide is a chlorinated benzamide derivative characterized by a naphthalene ring substituted at the 2-position and a benzamide backbone with chlorine atoms at the 2- and 3-positions. Its structure confers unique physicochemical properties, including strong intermolecular interactions (e.g., hydrogen bonding) and conformational rigidity due to steric and electronic effects.

Properties

IUPAC Name

2,3-dichloro-N-naphthalen-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c18-15-7-3-6-14(16(15)19)17(21)20-13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDLCZQQURTZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-naphthalen-2-ylbenzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with naphthalen-2-ylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-naphthalen-2-ylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction Reactions: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can produce quinones or other oxidized derivatives.

Scientific Research Applications

2,3-Dichloro-N-naphthalen-2-ylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-naphthalen-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Benzamides

2-Chloro-N-(2,3-dichlorophenyl)benzamide (Gowda et al., 2008)
  • Structure : Features a 2-chlorobenzamide group attached to a 2,3-dichlorophenyl ring.
  • Conformation : The amide group adopts a trans conformation (N–H and C=O bonds), stabilized by intramolecular hydrogen bonding (N–H···O=C) .
N-(2,6-Dichlorophenyl)benzamide Derivatives ()
  • Conformational Similarity : All derivatives exhibit trans amide conformations, suggesting a universal preference for this geometry in chlorinated benzamides .
  • Substituent Effects : Increasing chlorine substitution (e.g., 2,3,6-trichloro derivatives) enhances crystallinity but reduces solubility in polar solvents.

Table 1: Structural and Physicochemical Comparison of Chlorinated Benzamides

Compound Substituents Conformation Melting Point (°C) Key Interactions
2,3-Dichloro-N-naphthalen-2-ylbenzamide 2,3-Cl₂ on benzene; naphthalen-2-yl trans Not reported N–H···O=C, Cl···π
2-Chloro-N-(2,3-dichlorophenyl)benzamide 2-Cl on benzene; 2,3-Cl₂ on phenyl trans 145–147 N–H···O=C, Cl···Cl
N-(2,6-Dichlorophenyl)benzamide 2,6-Cl₂ on phenyl trans 162–164 N–H···O=C, π-stacking

Functionalized Benzamides with Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structure : Contains a hydroxy-methyl group and a 3-methylbenzamide moiety.
  • Reactivity : The N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, a feature absent in this compound due to its electron-withdrawing chlorine substituents .
  • Applications : Suited for synthetic chemistry applications, whereas chlorinated benzamides are more relevant in agrochemical design.

Triazole-Linked Naphthalene Benzamides ()

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide share the naphthalene moiety but incorporate triazole rings and acetamide linkages.

  • Synthesis : Prepared via 1,3-dipolar cycloaddition, contrasting with the nucleophilic acyl substitution used for chlorinated benzamides .
  • Spectroscopic Features :
    • IR : C=O stretches at 1671–1682 cm⁻¹, comparable to chlorinated benzamides (1650–1700 cm⁻¹).
    • NMR : Aromatic proton signals in δ 7.20–8.61 ppm, reflecting similar electronic environments .
  • Functional Versatility : Triazole groups enable click chemistry applications, whereas chlorine substituents prioritize stability and lipophilicity.

Chloroacetamide Herbicides ()

Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) highlight the agrochemical relevance of chloroacetamides.

  • Structural Contrast : Alachlor’s methoxymethyl and diethylphenyl groups enhance soil mobility, whereas this compound’s rigid naphthalene ring may limit environmental leaching.

Research Findings and Implications

  • Conformational Rigidity : The trans amide conformation in chlorinated benzamides enhances thermal stability but may limit flexibility in binding to biological targets .
  • Substituent-Driven Applications :
    • Chlorine atoms favor pesticidal/herbicidal activity.
    • Hydroxy or triazole groups enable synthetic versatility (e.g., metal catalysis, click chemistry) .
  • Knowledge Gaps: Limited data on the target compound’s biological activity, solubility, and crystallinity necessitate further study.

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